Cas no 1509928-14-6 (4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine)

4-(1H-Indol-3-yl)-2-methylbutan-2-yl(methyl)amine is a structurally distinct indole derivative with potential applications in medicinal chemistry and pharmacological research. Its unique scaffold combines an indole moiety with a substituted butylamine chain, offering versatility for further functionalization. The compound's tertiary amine group enhances its binding affinity to biological targets, while the indole core contributes to interactions with serotonin-related receptors. This structure may be of interest in the development of neuroactive compounds or as an intermediate in synthetic pathways. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in drug discovery.
4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine structure
1509928-14-6 structure
商品名:4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine
CAS番号:1509928-14-6
MF:C14H20N2
メガワット:216.322003364563
CID:6138105
PubChem ID:82614231

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

    • 4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine
    • [4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
    • 1509928-14-6
    • EN300-1790618
    • インチ: 1S/C14H20N2/c1-14(2,15-3)9-8-11-10-16-13-7-5-4-6-12(11)13/h4-7,10,15-16H,8-9H2,1-3H3
    • InChIKey: GNSQYIRGMMZRGP-UHFFFAOYSA-N
    • ほほえんだ: N(C)C(C)(C)CCC1=CNC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 216.162648646g/mol
  • どういたいしつりょう: 216.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 27.8Ų

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1790618-2.5g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
2.5g
$2071.0 2023-09-19
Enamine
EN300-1790618-0.05g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
0.05g
$888.0 2023-09-19
Enamine
EN300-1790618-0.25g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
0.25g
$972.0 2023-09-19
Enamine
EN300-1790618-1.0g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
1g
$1057.0 2023-05-26
Enamine
EN300-1790618-10.0g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
10g
$4545.0 2023-05-26
Enamine
EN300-1790618-5g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
5g
$3065.0 2023-09-19
Enamine
EN300-1790618-10g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
10g
$4545.0 2023-09-19
Enamine
EN300-1790618-1g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
1g
$1057.0 2023-09-19
Enamine
EN300-1790618-5.0g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
5g
$3065.0 2023-05-26
Enamine
EN300-1790618-0.1g
[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine
1509928-14-6
0.1g
$930.0 2023-09-19

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine 関連文献

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amineに関する追加情報

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine: A Comprehensive Overview

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine is a complex organic compound with the CAS number 1509928-14-6. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. The molecule consists of an indole ring, a methyl group, and a tertiary amine functional group, making it a versatile building block for various chemical reactions.

The indole moiety in 4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine is a key structural feature that contributes to its biological activity. Indole-containing compounds are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

One of the most intriguing aspects of 4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine is its ability to act as a ligand for certain G-protein coupled receptors (GPCRs). This property has been extensively explored in preclinical studies, where the compound has shown promising results in modulating signaling pathways associated with inflammation and pain. Researchers have also investigated its potential as an antagonist for specific ion channels, further expanding its therapeutic applications.

From a synthetic perspective, 4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine can be synthesized through a variety of routes, including nucleophilic aromatic substitution and reductive amination. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high purity and consistency. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining product quality.

In terms of pharmacokinetics, 4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine exhibits favorable absorption and distribution properties in preclinical models. Its lipophilic nature facilitates its penetration across biological membranes, making it an attractive candidate for oral drug delivery. However, further studies are required to fully characterize its metabolism and excretion profiles in humans.

The application of 4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine extends beyond pharmacology into materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a charge transport layer in organic light-emitting diodes (OLEDs), demonstrating improved device performance compared to conventional materials.

In conclusion, 4-(1H-indol-3-yL)-2-methylbutan--(methyl)amine is a multifaceted compound with significant potential across diverse fields. Its structural versatility, combined with cutting-edge research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the advancement of science and technology.

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